(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
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Overview
Description
The compound (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyrrolidine-2,3-dione core, which is a versatile scaffold in organic chemistry, and is substituted with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrolidine-2,3-dione Core: This can be synthesized through a cyclization reaction involving a suitable dione precursor and an amine.
Introduction of the Furan-2-yl(hydroxy)methylidene Group: This step involves the condensation of a furan-2-carbaldehyde derivative with the pyrrolidine-2,3-dione core under basic conditions.
Substitution with the 4-ethoxy-3-methoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction.
Attachment of the 3-methoxypropyl Group: This step involves the alkylation of the pyrrolidine nitrogen with a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methoxy groups.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are commonly used.
Major Products
Oxidation: Products may include carboxylic acids and aldehydes.
Reduction: Products may include alcohols and amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may act as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Possible use as an anti-inflammatory or anti-cancer agent.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s functional groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- (4E)-5-(4-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
- **(4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine
Properties
Molecular Formula |
C22H25NO7 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-methoxypropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H25NO7/c1-4-29-15-9-8-14(13-17(15)28-3)19-18(20(24)16-7-5-12-30-16)21(25)22(26)23(19)10-6-11-27-2/h5,7-9,12-13,19,25H,4,6,10-11H2,1-3H3 |
InChI Key |
CMAGXEFADNTPEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCOC)O)C(=O)C3=CC=CO3)OC |
Origin of Product |
United States |
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